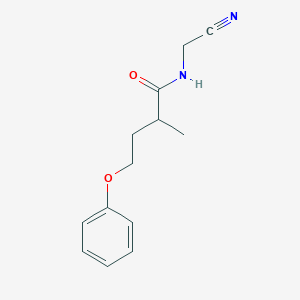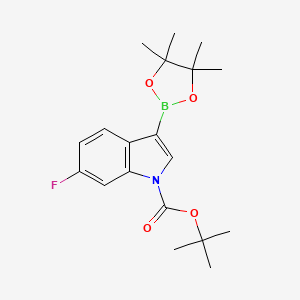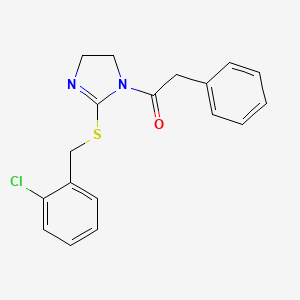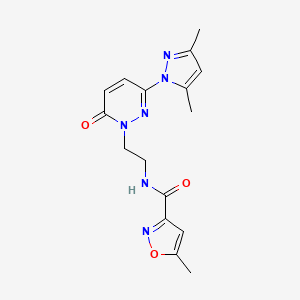
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide acts as a competitive inhibitor of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. The net effect of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is an increase in glutamatergic neurotransmission, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate neurotransmission, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to increase the release of dopamine in the striatum. N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These findings suggest that N-(cyanomethyl)-2-methyl-4-phenoxybutanamide may have broader effects on neuronal function beyond its effects on glutamate neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is its selectivity for EAATs. This allows researchers to specifically target glutamate neurotransmission without affecting other neurotransmitter systems. However, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide's effects on glutamate neurotransmission can be complex and context-dependent, making it important for researchers to carefully consider the experimental design and interpretation of their results.
List of
Zukünftige Richtungen
1. Investigate the potential therapeutic applications of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Explore the effects of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide on synaptic plasticity and learning and memory.
3. Investigate the potential use of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide as a tool for studying glutamate neurotransmission in vitro and in vivo.
4. Develop more selective and potent inhibitors of EAATs for use in research and potential therapeutic applications.
5. Investigate the long-term effects of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide on neuronal function and survival.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide involves the reaction of 2-methyl-4-phenoxybutanoyl chloride with cyanomethyl magnesium bromide. The resulting intermediate is then treated with ammonium chloride to yield N-(cyanomethyl)-2-methyl-4-phenoxybutanamide. This synthesis method has been optimized for high yield and purity, making N-(cyanomethyl)-2-methyl-4-phenoxybutanamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to reduce seizure activity and increase seizure threshold. In addition, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to protect against ischemic brain injury in animal models of stroke. These findings suggest that N-(cyanomethyl)-2-methyl-4-phenoxybutanamide may have potential therapeutic applications in the treatment of epilepsy and stroke.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-11(13(16)15-9-8-14)7-10-17-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFPLODDYTBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B2717941.png)
![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2717945.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2717947.png)



![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2717953.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)

